N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0734463
InChI: InChI=1S/C24H28N2O4/c27-23(18-10-12-19(13-11-18)30-17-20-7-6-16-29-20)25-22-9-3-2-8-21(22)24(28)26-14-4-1-5-15-26/h2-3,8-13,20H,1,4-7,14-17H2,(H,25,27)
SMILES: C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4
Molecular Formula: C24H28N2O4
Molecular Weight: 408.5 g/mol

N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

CAS No.:

Cat. No.: VC0734463

Molecular Formula: C24H28N2O4

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide -

Specification

Molecular Formula C24H28N2O4
Molecular Weight 408.5 g/mol
IUPAC Name 4-(oxolan-2-ylmethoxy)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
Standard InChI InChI=1S/C24H28N2O4/c27-23(18-10-12-19(13-11-18)30-17-20-7-6-16-29-20)25-22-9-3-2-8-21(22)24(28)26-14-4-1-5-15-26/h2-3,8-13,20H,1,4-7,14-17H2,(H,25,27)
Standard InChI Key NRKNIJGTZQQJNZ-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4
Canonical SMILES C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator